molecular formula C17H18BrFN2 B5688213 1-[(4-Bromophenyl)methyl]-4-(4-fluorophenyl)piperazine

1-[(4-Bromophenyl)methyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B5688213
M. Wt: 349.2 g/mol
InChI Key: CRPCHIYTSAEUHA-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-4-(4-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of a bromophenyl group and a fluorophenyl group attached to a piperazine ring, making it a unique structure with potential pharmacological properties.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrFN2/c18-15-3-1-14(2-4-15)13-20-9-11-21(12-10-20)17-7-5-16(19)6-8-17/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPCHIYTSAEUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromophenyl)methyl]-4-(4-fluorophenyl)piperazine typically involves the reaction of 4-bromobenzyl chloride with 4-fluorophenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromophenyl)methyl]-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-4-(4-fluorophenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction can lead to various pharmacological effects, including anxiolytic, antidepressant, or antipsychotic activities. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

1-[(4-Bromophenyl)methyl]-4-(4-fluorophenyl)piperazine can be compared with other piperazine derivatives such as:

    1-(4-Bromophenyl)piperazine: Lacks the fluorophenyl group, which may result in different pharmacological properties.

    1-(4-Fluorophenyl)piperazine: Lacks the bromophenyl group, which may affect its binding affinity and activity.

    1-(3-Chloro-4-fluorophenyl)piperazine: Contains a chloro group in addition to the fluorophenyl group, potentially altering its chemical and biological properties.

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